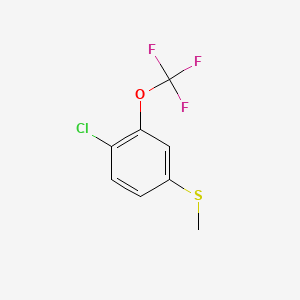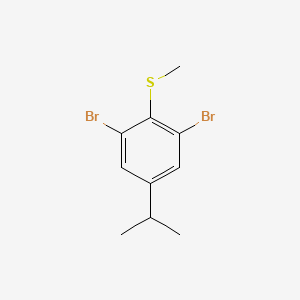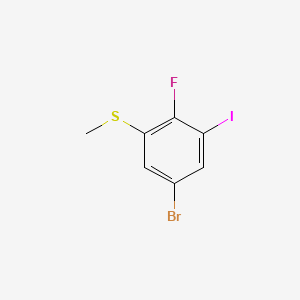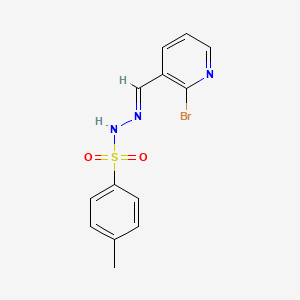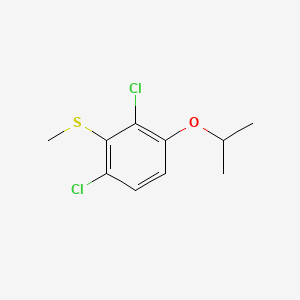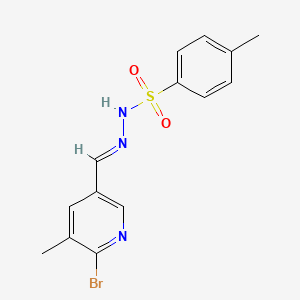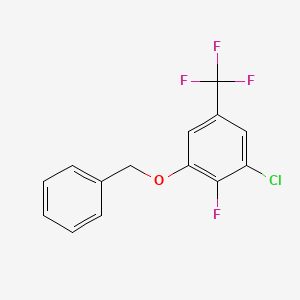
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene, also known as 1-benzyloxy-3-chloro-2-fluoro-5-trifluoromethylbenzene, is an organic compound with a molecular formula of C10H7ClF3O. It is a colorless liquid with a boiling point of 89.3 °C and a melting point of -43.3 °C. It is insoluble in water, but soluble in most organic solvents. It is used as a reactant in organic synthesis, and has been studied for its possible applications in medicinal chemistry, materials science, and nanotechnology.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has been studied for its possible applications in medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, it has been investigated as a potential inhibitor of the enzyme DNA polymerase, which is involved in the replication of DNA. In materials science, its properties have been studied for potential use in the development of organic semiconductors. In nanotechnology, it has been studied for its potential use in the fabrication of nanostructures.
Mécanisme D'action
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has been shown to inhibit the enzyme DNA polymerase. This enzyme is involved in the replication of DNA, and the inhibition of this enzyme by 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene3-chloro-2-fluoro-5-trifluoromethylbenzene prevents the replication of DNA.
Biochemical and Physiological Effects
This compound has been shown to inhibit the enzyme DNA polymerase, which is involved in the replication of DNA. Inhibition of this enzyme can lead to a decrease in the rate of DNA replication, which can have a variety of biochemical and physiological effects. These effects can include changes in gene expression, changes in protein synthesis, and changes in cell division.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is a useful reagent in organic synthesis, and it has been studied for its potential applications in medicinal chemistry, materials science, and nanotechnology. Its advantages for use in lab experiments include its low cost, its availability in a variety of solvents, and its low toxicity. Its limitations include its low solubility in water, its low boiling point, and its low melting point.
Orientations Futures
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has potential applications in medicinal chemistry, materials science, and nanotechnology. Possible future directions for research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted on its properties, such as its solubility, boiling point, and melting point, to determine its potential for use in various applications.
Méthodes De Synthèse
1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene can be synthesized by reacting 1-bromo-3-chloro-2-fluoro-5-trifluoromethylbenzene with potassium benzyloxide in an aqueous base. The reaction is carried out at room temperature, and the product can be isolated by simple distillation.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFVAKAXNUZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


